molecular formula C19H24N4O3S B2650191 (E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one CAS No. 1904617-75-9

(E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2650191
CAS No.: 1904617-75-9
M. Wt: 388.49
InChI Key: PJVGKDCUGDMHQB-MDZDMXLPSA-N
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Description

(E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound featuring a unique hybrid structure comprising:

  • A 1,4-diazepane ring (a seven-membered heterocycle with two nitrogen atoms).
  • A 1,2-dimethylimidazole-4-sulfonyl group attached to the diazepane ring.
  • An (E)-configured α,β-unsaturated ketone (enone) linked to a phenyl group.

Properties

IUPAC Name

(E)-1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-16-20-18(15-21(16)2)27(25,26)23-12-6-11-22(13-14-23)19(24)10-9-17-7-4-3-5-8-17/h3-5,7-10,15H,6,11-14H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVGKDCUGDMHQB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by:

  • A diazepane ring which is known for its influence on biological activity.
  • An imidazole moiety that contributes to its interaction with biological targets.
  • A phenylpropene structure that may enhance lipophilicity and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on farnesyltransferase (FT), an enzyme involved in cancer cell proliferation and survival .

2. In Vitro Studies

In vitro assays have demonstrated that the compound exhibits:

  • Antitumor Activity : Analogues of the compound have shown promising results against various cancer cell lines, indicating potential as an anticancer agent. For instance, certain imidazole derivatives have been reported to inhibit anchorage-independent growth in soft agar assays, suggesting their ability to prevent tumor formation .

3. Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications in the imidazole and diazepane components can significantly alter the biological activity:

  • Substituents at the 4-position of the diazepane ring enhance inhibitory potency against FT.
  • The introduction of hydrophobic groups increases binding affinity to target receptors .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a related compound in a mouse model of H-Ras transformed tumors. The compound displayed an IC50 value of 24 nM for FT inhibition and produced an 85% phenotypic reversion of transformed cells at a concentration of 1.25 µM, demonstrating significant antitumor potential .

Case Study 2: Benzodiazepine Receptor Affinity

Another investigation focused on the affinity of imidazo[1,5-a][1,4]benzodiazepine derivatives at benzodiazepine receptors. The findings indicated that structural modifications could lead to compounds with high selectivity for diazepam-insensitive subtypes, showcasing how subtle changes can impact pharmacological profiles .

Data Table: Summary of Biological Activities

Biological ActivityCompound AnalogIC50/EC50 ValuesReference
Farnesyltransferase InhibitionRelated Imidazole DerivativeIC50 = 24 nM
Antitumor ActivityDiazepane AnalogEC50 = 160 nM
Benzodiazepine Receptor AffinityImidazo[1,5-a][1,4]benzodiazepineKi = 0.43 nM (high affinity)

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of imidazole- and diazepane-containing derivatives . Key structural analogues include:

Compound Class Key Structural Features Functional Differences
Nitroimidazole derivatives 5-nitro-1H-imidazole core (e.g., 1,2-dimethyl-5-nitro-1H-imidazole) Nitro group enhances redox activity; sulfonyl group in the target compound improves solubility and metabolic stability.
Arylethanol derivatives 2-[4-(imidazolyl)phenyl]-1-arylethanols Lack the diazepane ring and enone; reduced conformational flexibility.
Plant-derived enones α,β-unsaturated ketones from C. gigantea or other plants Natural enones often lack synthetic sulfonyl/heterocyclic groups, limiting target specificity.

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~430 g/mol) is heavier than simpler imidazole derivatives (e.g., 1,2-dimethyl-5-nitro-1H-imidazole, MW ~170 g/mol) due to its diazepane and sulfonyl groups .
  • Solubility : The sulfonyl group enhances aqueous solubility compared to nitroimidazoles, which are more lipophilic .

Bioactivity and Mechanisms

While direct bioactivity data for the target compound are scarce, inferences can be drawn from related molecules:

  • Nitroimidazoles: Known for antimicrobial and antiparasitic activity via nitro group reduction and free radical generation . The target compound’s sulfonyl group may shift the mechanism toward enzyme inhibition (e.g., kinases or proteases).
  • Enones: Natural α,β-unsaturated ketones exhibit anti-inflammatory and insecticidal properties via Michael addition to thiol groups . The synthetic enone in the target compound could leverage similar reactivity for covalent target binding.

Research Findings and Challenges

Computational Predictions

In silico studies (using tools like SHELX ) suggest:

  • The sulfonyl group forms strong hydrogen bonds with lysine or arginine residues in enzyme active sites.
  • The diazepane ring’s flexibility may reduce steric clashes compared to rigid analogues.

Knowledge Gaps

  • No published data on cytotoxicity, pharmacokinetics, or specific target binding.
  • Limited comparison with diazepane-free imidazole sulfonates.

Notes

Structural Uniqueness: The combination of sulfonyl, diazepane, and enone moieties distinguishes this compound from simpler imidazole derivatives .

Bioactivity Context: Plant-derived enones and synthetic nitroimidazoles provide indirect mechanistic insights but require empirical validation.

Conclusion While (E)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one shares structural motifs with bioactive imidazole and enone derivatives, its unique hybrid architecture necessitates dedicated pharmacological profiling. Future studies should prioritize synthesis optimization, target identification, and comparative bioassays against nitro- and sulfonyl-imidazole analogues.

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